molecular formula C13H11NO2 B008512 Methyl 4-(pyridin-4-yl)benzoate CAS No. 106047-17-0

Methyl 4-(pyridin-4-yl)benzoate

Cat. No. B008512
Key on ui cas rn: 106047-17-0
M. Wt: 213.23 g/mol
InChI Key: QQQMCQRQWVXBOY-UHFFFAOYSA-N
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Patent
US08003649B2

Procedure details

Methyl 4-(pyridin-4-yl)benzoate (285 g, 1336.57 mmol) and palladium (5% on carbon, 50% wet, JM Type 87L) (57 g, 13.39 mmol) in methanol (2850 mL) were stirred under an atmosphere of hydrogen at 5 bar and 70° C. for 15 hours. The catalyst was removed by filtration and washed with methanol (2850 mL). The solvent was evaporated to dryness to afford methyl 4-(piperidin-4-yl)benzoate (291 g, 99%) as a solid.
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
2850 mL
Type
solvent
Reaction Step One
Quantity
57 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1>CO.[Pd]>[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
285 g
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
2850 mL
Type
solvent
Smiles
CO
Name
Quantity
57 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with methanol (2850 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)C1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 291 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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